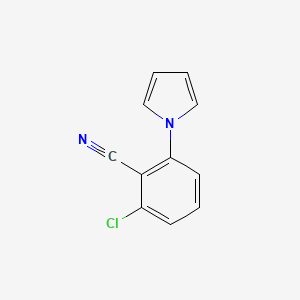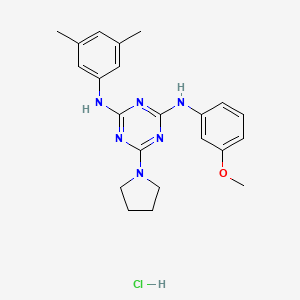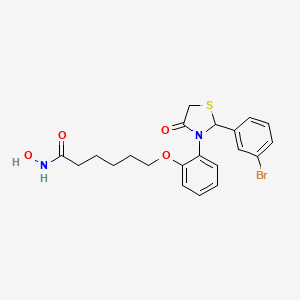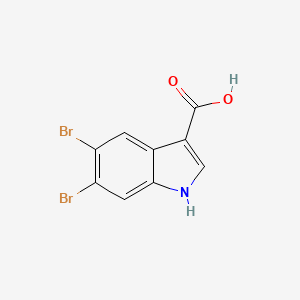![molecular formula C18H15N3O4 B2845018 4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898463-43-9](/img/structure/B2845018.png)
4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide” is a complex organic molecule. It contains a pyrrolo[3,2,1-ij]quinolin-8-yl group, which is a type of polycyclic aromatic compound with nitrogen atoms. The “4-nitro” and “benzamide” parts suggest the presence of a nitro group (-NO2) and a benzamide group (a benzene ring attached to a carboxamide group), respectively .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to contain a complex arrangement of rings including a pyrrole ring (a five-membered ring with one nitrogen atom) and a quinoline ring (a fused ring system containing a benzene ring and a pyridine ring). The compound also contains a nitro group and a benzamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would depend on its specific molecular structure. The presence of the nitro group, benzamide group, and nitrogen-containing rings would likely influence these properties .Applications De Recherche Scientifique
Polymorphism and Crystallization
- Polymorphs and Salts : Three polymorphs of a structurally similar compound, 4-nitro-N-(quinolin-8-yl)benzamide, have been characterized, showing different hydrogen bonding patterns and molecular arrangements. This research is significant for understanding the crystalline properties and polymorphism of related compounds (Khakhlary & Baruah, 2014).
Organic Synthesis and Chemical Reactivity
- Synthesis of Heterocyclic Compounds : The compound has potential use in the synthesis of various heterocyclic compounds, such as pyrroles, quinoxalines, and pyrazines, demonstrating its versatility in organic synthesis (Vidal-Albalat, Rodríguez, & González, 2014).
- Microwave-Assisted Synthesis : Microwave-mediated methods have been developed for the reduction of nitro and azido arenes, which are relevant to the synthesis of related compounds, demonstrating a more efficient synthesis approach (Kamal et al., 2004).
Medicinal Chemistry Applications
- Antibacterial Activity : Novel benzamides based on pyrrolo[3,4-b]quinolin-2(3H)-yl have been synthesized and evaluated for their antibacterial activity. This suggests potential medicinal chemistry applications of structurally related compounds (Largani et al., 2017).
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential pharmaceutical, its mechanism of action would depend on how it interacts with biological systems. Without specific information or studies on this compound, it’s difficult to provide details on its mechanism of action .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-nitro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-16-10-13-9-14(8-12-2-1-7-20(16)17(12)13)19-18(23)11-3-5-15(6-4-11)21(24)25/h3-6,8-9H,1-2,7,10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSJXMZMHKGWCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])CC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2844939.png)


![N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2844942.png)
![ethyl 1-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2844943.png)


![N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide](/img/structure/B2844948.png)
![3-cyclohexyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2844950.png)

![N-(isochroman-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2844952.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2844957.png)
